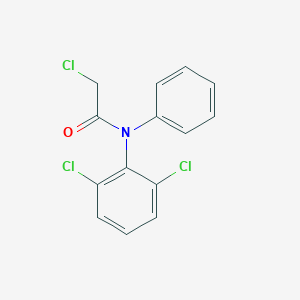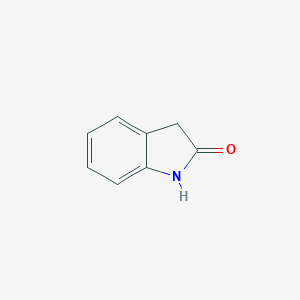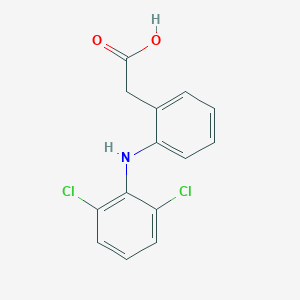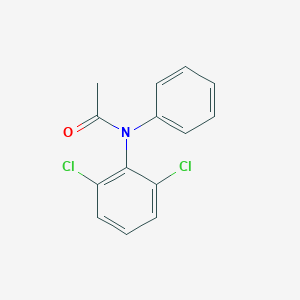
レボメデトミジン
概要
説明
レボメデトミジン (塩酸塩) は、メデトミジンのレボ回転異性体であり、強力な鎮静作用と鎮痛作用で知られています。メデトミジンは、レボメデトミジンとデキスメデトミジンの2つの立体異性体のラセミ混合物です。 レボメデトミジン自体は単独で投与しても鎮静作用や鎮痛作用を誘発しませんが、デキスメデトミジンの効果を調節することができます .
科学的研究の応用
Levomedetomidine (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its interactions with biological systems, particularly its effects on alpha-2 adrenergic receptors.
Medicine: While levomedetomidine itself does not induce sedation, it is used in combination with dexmedetomidine to modulate its effects in veterinary medicine.
Industry: Levomedetomidine is used in the formulation of anesthetics and sedatives for veterinary use
作用機序
レボメデトミジン (塩酸塩) は、主にアルファ-2アドレナリン受容体との相互作用を通じてその効果を発揮します。これらの受容体に結合することにより、ノルエピネフリンの放出を阻害し、それにより交感神経の緊張を低下させ、神経内分泌および血行動態反応を弱めます。 この機序は、デキスメデトミジンと同様ですが、レボメデトミジン自体は鎮静作用や鎮痛作用を誘発しません .
生化学分析
Biochemical Properties
Levomedetomidine interacts primarily with α2-adrenergic receptors. These receptors are G protein-coupled receptors that inhibit adenylate cyclase activity, reducing cyclic AMP levels and leading to decreased cellular activity. Levomedetomidine’s interaction with these receptors does not induce sedation or analgesia but modulates the effects of dexmedetomidine . Additionally, levomedetomidine has been shown to interact with various enzymes and proteins involved in metabolic pathways, including UDP-glucuronosyltransferases (UGTs) and cytochrome P450 enzymes .
Cellular Effects
Levomedetomidine influences various cellular processes, particularly those related to the central nervous system. It acts as an inverse agonist, uncoupling active α2-adrenergic receptors and decreasing intracellular calcium levels, which inhibits cyclic AMP function . This modulation affects cell signaling pathways, gene expression, and cellular metabolism. In human cell cultures, levomedetomidine has been shown to reduce the sedative effects of dexmedetomidine, making its effects more predictable and minimizing cardiovascular side effects .
Molecular Mechanism
At the molecular level, levomedetomidine exerts its effects by binding to presynaptic α2-adrenergic receptors, inhibiting the release of norepinephrine and terminating the propagation of pain signals . This binding interaction leads to a decrease in sympathetic tone and modulation of neurotransmitter release. Levomedetomidine’s molecular mechanism also involves the inhibition of adenylate cyclase, reducing cyclic AMP levels and altering gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of levomedetomidine change over time. Studies have shown that levomedetomidine does not cause significant behavioral changes when administered alone . When co-administered with dexmedetomidine, it enhances the bradycardia and reduces the sedative and analgesic effects associated with dexmedetomidine . The stability and degradation of levomedetomidine in laboratory settings have not been extensively studied, but its long-term effects on cellular function are minimal when administered alone .
Dosage Effects in Animal Models
The effects of levomedetomidine vary with different dosages in animal models. At higher doses, levomedetomidine enhances the bradycardia and reduces the sedative and analgesic effects of dexmedetomidine . It does not induce significant behavioral changes when administered alone. In mice, the combination of levomedetomidine with ketamine did not produce deep surgical anesthesia consistently, indicating that the dosage and combination with other anesthetics are crucial for its effectiveness .
Metabolic Pathways
Levomedetomidine is metabolized primarily through glucuronidation by UDP-glucuronosyltransferases (UGTs) and to a lesser extent by cytochrome P450 enzymes . The hepatic clearance of levomedetomidine is higher compared to dexmedetomidine, with a small contribution from P450 enzymes . This metabolic pathway ensures that levomedetomidine is efficiently processed and eliminated from the body.
Transport and Distribution
Levomedetomidine is transported and distributed within cells and tissues through interactions with α2-adrenergic receptors . These receptors are concentrated in the central nervous system, particularly in the locus coeruleus of the brainstem, where they modulate sympathetic tone and neurotransmitter release . Levomedetomidine’s distribution is influenced by its binding to these receptors, leading to its localization in specific tissues.
Subcellular Localization
The subcellular localization of levomedetomidine is primarily within the central nervous system, where it targets α2-adrenergic receptors in the locus coeruleus . This localization is crucial for its activity, as it modulates neurotransmitter release and sympathetic tone. Levomedetomidine does not undergo significant post-translational modifications or targeting signals that direct it to specific compartments or organelles .
準備方法
合成経路と反応条件
レボメデトミジン (塩酸塩) の調製には、いくつかのステップが含まれます。一般的な方法の1つは、2,3-ジメチル-クロロエチルベンゼンを原料として開始します。この化合物はマグネシウムと反応してグリニャール試薬を生成し、次に、四塩化チタンなどのルイス酸の作用下で、N-TMSイミダゾールとのフリーデル・クラフツ反応を受けて、メデトミジンを生成します。ラセミ混合物は、次にL-(+)-酒石酸をエタノール中で使用して分割し、デキストロ回転異性体とレボ回転異性体を取得します。 レボ回転異性体は、次に酢酸エチル中で塩酸と反応させることで塩酸塩に変換し、その後再結晶させて最終生成物を取得します .
工業生産方法
レボメデトミジン (塩酸塩) の工業生産は、同様の合成経路に従いますが、大規模生産に最適化されています。このプロセスは、効率とコスト効率を確保するために、ステップ数が少なく、操作が簡単です。 連続フローリアクターと自動化システムの使用により、合成のスケーラビリティと再現性をさらに向上させることができます .
化学反応の分析
反応の種類
レボメデトミジン (塩酸塩) は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、特定の条件下で酸化されて対応する酸化物を生成することができます。
還元: 還元反応は、レボメデトミジンを還元型に変換することができます。
置換: レボメデトミジン中のイミダゾール環は、官能基が他の基に置き換わる置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ハロゲンやアルキル化剤などの試薬が置換反応で使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化は酸化物を生成する可能性があり、還元はレボメデトミジンの還元型を生成する可能性があります。 置換反応は、さまざまな置換イミダゾール誘導体をもたらす可能性があります .
科学研究への応用
レボメデトミジン (塩酸塩) は、さまざまな科学研究に応用されています。
化学: 分析化学において、分析方法の開発とバリデーションのための参照標準として使用されます。
生物学: この化合物は、生物学的システムとの相互作用、特にアルファ-2アドレナリン受容体への影響について研究されています。
医学: レボメデトミジン自体は鎮静作用を誘発しませんが、獣医学においてデキスメデトミジンとの併用でその効果を調節するために使用されます。
類似化合物との比較
類似化合物
デキスメデトミジン: メデトミジンのデキストロ回転異性体であり、強力な鎮静作用と鎮痛作用で知られています。
メデトミジン: レボメデトミジンとデキスメデトミジンのラセミ混合物です。
クロニジン: 同様の薬理学的特性を持つ別のアルファ-2アドレナリン作動薬です。
独自性
レボメデトミジンは、デキスメデトミジンとは異なり、単独で投与しても鎮静作用や鎮痛作用を誘発しないという点でユニークです。また、デキスメデトミジンの効果を調節することができ、併用療法に役立ちます。 この特性は、他のアルファ-2アドレナリン作動薬とは異なります .
特性
IUPAC Name |
5-[(1R)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNGEIHDPSLNMU-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@@H](C)C2=CN=CN2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190000-46-5 | |
| Record name | Levomedetomidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190000465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LEVOMEDETOMIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ME8LX4A7B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




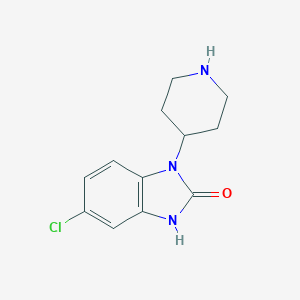
![3-Azaspiro[5.5]undecane-2,4-dione](/img/structure/B195785.png)
![Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate](/img/structure/B195791.png)
